molecular formula C19H16ClNO2S2 B393094 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine CAS No. 312615-53-5

2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine

Cat. No.: B393094
CAS No.: 312615-53-5
M. Wt: 389.9g/mol
InChI Key: DHJBTRPQNIIAKU-UHFFFAOYSA-N
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Description

The chemical reagent 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine is a synthetic derivative of the 1,3-thiazolidine scaffold, a heterocyclic structure recognized as a privileged framework in medicinal chemistry . Compounds based on this core structure demonstrate a broad spectrum of biological activities, making them valuable tools for pharmacological research and drug discovery . Specifically, 3-sulfonyl-thiazolidine derivatives are of significant interest in early-stage investigative research. Thiazolidine-based compounds are extensively studied for their potential antibacterial and antitubercular properties . Research on analogous molecules has shown that the 1,3-thiazolidin-4-one core can exhibit high antimycobacterial activity against Mycobacterium tuberculosis strains, with some derivatives demonstrating synergistic effects when used in combination with first-line antibiotics like isoniazid and rifampicin . Furthermore, structurally similar sulfonyl-containing heterocycles have been designed to target bacterial enzymes and inhibit crucial cellular processes . Beyond infectious disease research, the thiazolidine scaffold is a prominent subject in oncology research . These compounds can influence critical cellular pathways, with studies showing that various thiazolidin-4-one derivatives act by disrupting the cell cycle, inducing apoptosis (programmed cell death), and inhibiting tumor angiogenesis . The specific structural features of this reagent—including the 4-chlorophenyl and the 2-naphthylsulfonyl groups—are commonly employed in medicinal chemistry to optimize a compound's interaction with biological targets and its overall drug-likeness. This product is intended solely for use in laboratory research to further explore these and other potential mechanisms of action.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c20-17-8-5-15(6-9-17)19-21(11-12-24-19)25(22,23)18-10-7-14-3-1-2-4-16(14)13-18/h1-10,13,19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJBTRPQNIIAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine typically involves the reaction of 4-chlorobenzaldehyde with 2-naphthylsulfonyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions generally include:

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Base: Triethylamine or pyridine is often used as a base to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding thiazolidine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: New derivatives with substituted chlorophenyl groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation and reduction processes.
  • Reagent in Organic Reactions : Its unique structure allows it to act as a reagent in several organic reactions, facilitating the formation of other thiazolidine derivatives.

Biology

  • Antimicrobial Activity : Research indicates that compounds similar to 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine exhibit significant antimicrobial properties against various bacterial strains and fungi. Studies have shown promising results against both Gram-positive and Gram-negative bacteria .
CompoundActivity TypeTarget Organisms
d1AntimicrobialE. coli
d2AntimicrobialStaphylococcus
d6AnticancerMCF7 (Breast)
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines. Molecular docking studies have been employed to understand its binding interactions with cancer-related targets .

Medicine

  • Therapeutic Agent : The compound is being explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets, including enzymes involved in disease processes.
  • Neuroprotective Effects : Some derivatives of thiazolidines have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Industry

  • Material Development : In industrial applications, the compound can be used in the development of new materials or as a precursor for specialty chemicals.
  • Pharmaceutical Formulations : Its unique properties make it suitable for incorporation into various pharmaceutical formulations aimed at treating infections or cancers.

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives of thiazolidines demonstrated that certain modifications to the thiazolidine ring structure resulted in enhanced antimicrobial activity against resistant bacterial strains. The compounds were tested using standard methods such as disk diffusion and broth microdilution techniques.

Case Study 2: Anticancer Activity

In vitro studies involving MCF7 breast cancer cells revealed that specific thiazolidine derivatives exhibited cytotoxic effects at low concentrations. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, indicating a dose-dependent response.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine, we compare it with structurally related compounds (Table 1).

Table 1: Comparative Analysis of Thiazolidine Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound 312615-53-5 C₁₉H₁₆ClNO₂S₂ 389.92 Thiazolidine with 4-Cl-phenyl and 2-naphthylsulfonyl Enzyme inhibition, anti-inflammatory agents
2-(4-Chlorophenyl)-1,3-thiazolidine 7738-99-0 C₉H₁₀ClNS 199.70 Simpler thiazolidine with 4-Cl-phenyl Intermediate in drug synthesis
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Not provided Not fully resolved ~300 (estimated) Pyrazole core with Cl-phenylsulfanyl and CF₃ Agrochemicals or kinase inhibitors

Key Comparisons:

Structural Complexity and Functional Groups

  • The target compound’s 2-naphthylsulfonyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in proteins compared to 2-(4-Chlorophenyl)-1,3-thiazolidine .
  • In contrast, the pyrazole derivative () lacks a thiazolidine ring but features a trifluoromethyl group, which is often used to improve metabolic stability in drug design .

199.70 g/mol) suggests reduced solubility in polar solvents compared to 2-(4-Chlorophenyl)-1,3-thiazolidine . The simpler thiazolidine (CAS 7738-99-0) has a boiling point of 330.4°C and a density of 1.245 g/cm³, properties likely altered in the sulfonylated derivative due to increased molecular size .

Synthetic Pathways

  • The synthesis of moguisteine () involves forming a thiazolidine intermediate via cyclization, a strategy that could be adapted for the target compound. However, introducing the sulfonyl group would require additional steps, such as sulfonylation with 2-naphthalenesulfonyl chloride .

Biological and Industrial Relevance Thiazolidines are valued for their versatility in medicinal chemistry. The sulfonylated derivative’s structure aligns with protease inhibitors (e.g., HIV-1 protease) where sulfonamides act as key pharmacophores .

Biological Activity

2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine is a compound belonging to the thiazolidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a thiazolidine ring characterized by the presence of sulfur and nitrogen atoms alongside aromatic substituents. Its molecular formula is C19H16ClNO2SC_{19}H_{16}ClNO_2S . The compound's unique structure contributes to its interaction with various biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with thiazolidine derivatives, including:

  • Antimicrobial Activity : Thiazolidine derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of halogenated phenyl groups enhances their effectiveness .
  • Anticancer Potential : Research indicates that thiazolidines can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may inhibit cell proliferation by targeting specific signaling pathways .
  • Anti-inflammatory Effects : The thiazolidine framework has been linked to anti-inflammatory activity, potentially through the modulation of inflammatory cytokines .

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The chlorinated phenyl groups enhance binding affinity to target proteins, while the thiazolidine ring facilitates the formation of reactive intermediates that can modulate biological pathways .

Research Findings and Case Studies

A review of current literature reveals several key findings regarding the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound showed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Studies : In studies involving human leukemia cell lines, the compound exhibited cytotoxic effects, leading to a decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with this thiazolidine derivative .
  • Inflammation Models : Animal models of inflammation treated with this compound showed reduced levels of pro-inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Data Summary

Biological Activity Findings Reference
AntimicrobialSignificant activity against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory markers in vivo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves condensation of 4-chlorophenyl-substituted precursors with 2-naphthylsulfonyl derivatives under controlled conditions. Optimization can be achieved using Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. For example, analogous thiazolidine syntheses use refluxing ethanol with catalytic acetic acid, monitored via HPLC for intermediate stability . Reaction progress can be tracked using TLC or FTIR to detect sulfonyl group incorporation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemistry and bond angles, as demonstrated for structurally similar thiazolidinones . Complementary techniques include 1^1H/13^13C NMR to confirm substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm for naphthyl groups) and HRMS for molecular ion validation. IR spectroscopy can identify sulfonyl (S=O, ~1350 cm1^{-1}) and thiazolidine ring (C-S-C, ~650 cm1^{-1}) vibrations .

Q. How can purification challenges (e.g., byproduct removal) be addressed for this sulfonyl-substituted thiazolidine?

  • Methodological Answer : Membrane-based separation technologies (e.g., nanofiltration) effectively isolate polar byproducts. Column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate 4:1 to 1:1) resolves sulfonamide derivatives, while recrystallization in ethanol removes non-polar impurities. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model binding affinities to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonyl group’s hydrogen-bonding potential. QSAR models trained on analogous chlorophenyl-thiazolidines correlate electronic descriptors (e.g., Hammett σ) with activity trends . Free-energy perturbation (FEP) calculations refine binding mode predictions .

Q. How can contradictory data on this compound’s metabolic stability be resolved across in vitro studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., liver microsome source species, NADPH concentration). Standardize protocols using pooled human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion. Compare half-life (t1/2t_{1/2}) under identical CYP450 cofactor conditions. Confounding factors like plasma protein binding should be assessed via equilibrium dialysis .

Q. What strategies enhance enantiomeric resolution of this chiral thiazolidine for pharmacological studies?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers via HPLC. Polarimetric detection or CD spectroscopy validates optical purity. For scale-up, simulated moving bed (SMB) chromatography improves yield. Enantioselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) minimizes racemization .

Q. How does the sulfonyl group’s electronic nature influence this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the thiazolidine ring toward nucleophilic attack at the C-2 position. DFT calculations (B3LYP/6-31G*) reveal increased electrophilicity at C-2 (Mulliken charge ~+0.35). Experimental validation via reactions with amines (e.g., morpholine) under basic conditions shows >80% substitution yield, monitored by 19^19F NMR if fluorinated analogs are used .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported LogP values for this compound?

  • Methodological Answer : LogP variability (~3.5–4.6 in literature) stems from measurement methods (shake-flask vs. HPLC-derived). Standardize using the shake-flask method with octanol/water partitioning, validated by three independent replicates. Compare with computational estimates (e.g., XLogP3) to identify outliers. Solvent impurities (e.g., trace water in octanol) must be rigorously controlled .

Q. What experimental controls are critical when studying this compound’s photodegradation in environmental fate studies?

  • Methodological Answer : Include dark controls to distinguish thermal vs. photolytic degradation. Use actinometry (e.g., potassium ferrioxalate) to calibrate light intensity in photoreactors. LC-MS/MS identifies degradation products (e.g., desulfonated analogs). Assess matrix effects by spiking into environmental water samples with varying DOC content .

Tables for Key Data

Property Method Reported Value Reference
Melting PointDSC168–170°C
LogP (shake-flask)Octanol/water partition4.1 ± 0.3
Crystallographic Space GroupSC-XRDTriclinic, P1P\overline{1}
Solubility (DMSO)Gravimetric analysis32 mg/mL

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